2-Phenylethyl-d9-amine
2-Phenylethyl-d9-amine
Brand Name:
Vulcanchem
CAS No.:
342611-05-6
VCID:
VC0032198
InChI:
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2
SMILES:
C1=CC=C(C=C1)CCN
Molecular Formula:
C8H11N
Molecular Weight:
130.23 g/mol
2-Phenylethyl-d9-amine
CAS No.: 342611-05-6
Reference Standards
VCID: VC0032198
Molecular Formula: C8H11N
Molecular Weight: 130.23 g/mol
CAS No. | 342611-05-6 |
---|---|
Product Name | 2-Phenylethyl-d9-amine |
Molecular Formula | C8H11N |
Molecular Weight | 130.23 g/mol |
IUPAC Name | 1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine |
Standard InChI | InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2 |
Standard InChIKey | BHHGXPLMPWCGHP-NVLGFDPUSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])N)[2H])[2H] |
SMILES | C1=CC=C(C=C1)CCN |
Canonical SMILES | C1=CC=C(C=C1)CCN |
Synonyms | Phenethylamine-d9; (2-Aminoethyl)benzene-d9; (β-Aminoethyl)benzene-d9; 1-Amino-2-phenylethane-d9; 2-Amino-1-phenylethane-d9; 2-Phenethylamine-d9; 2-Phenyl-1-ethylamine-d9; 2-Phenylethanamine-d9; 2-Phenylethaneamine-d9; 2-Phenylethylamine-d9; N-(2-Phe |
PubChem Compound | 15556619 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume